
2-(Piperidin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-3-yl)benzamide is an organic compound that features a benzamide moiety attached to a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a valuable subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)benzamide typically involves the coupling of a piperidine derivative with a benzoyl chloride or benzamide precursor. One common method includes the reaction of 3-piperidinylamine with benzoyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(Piperidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Primary or secondary amines from the reduction of the benzamide group.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
2-(Piperidin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer, inflammation, and neurological disorders.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(Piperidin-3-yl)benzamide involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects. The benzamide moiety can also interact with DNA or proteins, leading to potential anticancer activity by inducing apoptosis in cancer cells.
相似化合物的比较
2-(Piperidin-3-yl)benzamide can be compared with other piperidine-containing compounds, such as:
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with anticancer and anti-inflammatory effects.
Matrine: An alkaloid with antiviral and anticancer activities.
Berberine: A compound with antimicrobial and antidiabetic properties.
Tetrandrine: An alkaloid with anti-inflammatory and anticancer effects.
The uniqueness of this compound lies in its specific structural features and the combination of the piperidine ring with the benzamide moiety, which may confer distinct pharmacological properties compared to other similar compounds.
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
2-piperidin-3-ylbenzamide |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11-6-2-1-5-10(11)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2,(H2,13,15) |
InChI 键 |
HUHDIXQQKGYBMP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)C2=CC=CC=C2C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


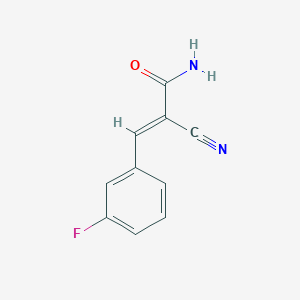
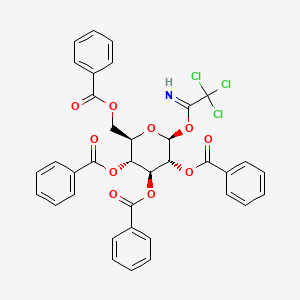
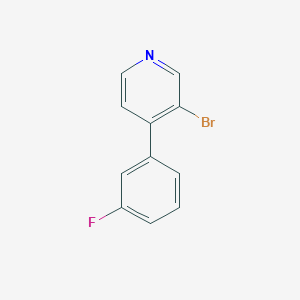
![2-methyl-N-((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide](/img/structure/B12848709.png)

![4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine](/img/structure/B12848719.png)
![(1S,5R)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12848722.png)
![(1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B12848725.png)
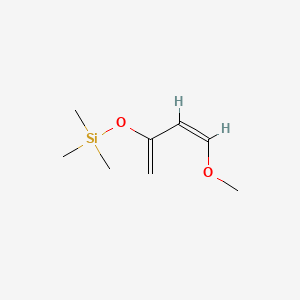
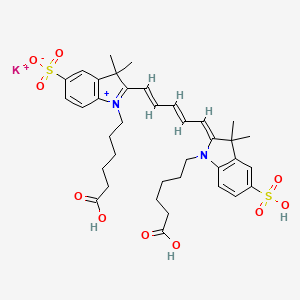

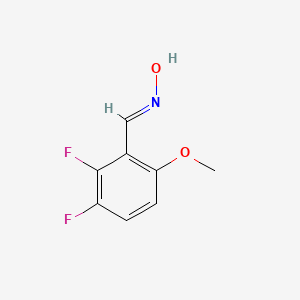
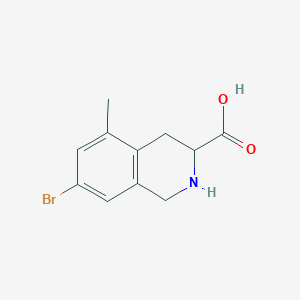
![(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]hexan-2-yloxy]-3-phenylpropanoic acid](/img/structure/B12848767.png)
